molecular formula C18H18N2O3 B5419055 methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate

methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate

Cat. No. B5419055
M. Wt: 310.3 g/mol
InChI Key: JBWZEXCQVFEEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for researchers working with cell cultures and animal models. However, its low solubility in water can make it difficult to use in certain experiments, and its complex synthesis method can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for research on methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent, and to explore its mechanism of action in more detail. Another direction is to study its potential as a pesticide and to investigate its effects on non-target organisms. Additionally, research can be done to explore its potential use in material science, such as in the development of new polymers and composites.

Synthesis Methods

Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-amino-3-methylphenol and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of new materials with improved properties.

properties

IUPAC Name

methyl 2-[2-(5-methylfuran-2-yl)imidazol-1-yl]-2-(3-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-6-14(11-12)16(18(21)22-3)20-10-9-19-17(20)15-8-7-13(2)23-15/h4-11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZEXCQVFEEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N2C=CN=C2C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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